molecular formula C20H30N2O6 B4146527 1-[3-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid

1-[3-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid

Cat. No.: B4146527
M. Wt: 394.5 g/mol
InChI Key: KUYWYHMLQMHNAS-UHFFFAOYSA-N
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Description

1-[3-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, which is a common structural motif in many pharmacologically active molecules. The presence of the ethanone group and the oxalate salt form further adds to its chemical versatility.

Preparation Methods

The synthesis of 1-[3-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with an appropriate alkylating agent.

    Attachment of the butoxy group: This step involves the reaction of the piperazine derivative with a butyl halide under basic conditions.

    Introduction of the phenyl group: This can be done via a nucleophilic aromatic substitution reaction.

    Formation of the ethanone group: This step involves the acylation of the phenyl derivative using an appropriate acylating agent.

    Oxalate salt formation: The final step involves the reaction of the free base with oxalic acid to form the oxalate salt.

Chemical Reactions Analysis

1-[3-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the phenyl group.

    Hydrolysis: The oxalate salt can be hydrolyzed under acidic or basic conditions to yield the free base and oxalic acid.

Scientific Research Applications

1-[3-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the central nervous system, leading to modulation of neurotransmitter release. The ethanone group can participate in hydrogen bonding and other interactions with biological molecules, further contributing to its pharmacological effects.

Comparison with Similar Compounds

1-[3-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid can be compared with other similar compounds, such as:

    1-{4-[2-(4-Methyl-1-piperazinyl)ethoxy]phenyl}ethanone: This compound has a similar structure but with a methyl group instead of an ethyl group on the piperazine ring.

    1-(4-phenyl-1-piperazinyl)ethanone: This compound lacks the butoxy group and has a phenyl group directly attached to the piperazine ring.

    1-{3-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}ethanone: This compound has a methyl group instead of an ethyl group on the piperazine ring.

The unique combination of the ethyl group on the piperazine ring and the butoxy group on the phenyl ring makes this compound distinct from these similar compounds.

Properties

IUPAC Name

1-[3-[4-(4-ethylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2.C2H2O4/c1-3-19-10-12-20(13-11-19)9-4-5-14-22-18-8-6-7-17(15-18)16(2)21;3-1(4)2(5)6/h6-8,15H,3-5,9-14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYWYHMLQMHNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCCOC2=CC=CC(=C2)C(=O)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid
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1-[3-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid
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1-[3-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid
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1-[3-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid
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1-[3-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid
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1-[3-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid

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